![molecular formula C10H11ClN2 B2456475 6-Chloro-2-propyl-1H-benzo[d]imidazole CAS No. 4887-91-6](/img/structure/B2456475.png)
6-Chloro-2-propyl-1H-benzo[d]imidazole
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Overview
Description
6-Chloro-2-propyl-1H-benzo[d]imidazole (CIPBI) is a synthetic heterocyclic compound that has been widely studied in the scientific community due to its unique structure and potential applications. CIPBI has been used in a variety of research studies, including those related to drug design, synthesis, and biochemical and physiological effects.
Scientific Research Applications
- Researchers have explored the antimicrobial potential of 6-Chloro-2-propyl-1H-benzo[d]imidazole. For instance, Selvan et al. synthesized N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl derivatives and evaluated their antimicrobial activity against Staphylococcus aureus using ciprofloxacin as a positive control .
- Quorum sensing (QS) plays a crucial role in bacterial communication and virulence. Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to reduced transcription of the pqsA-lux genes, ultimately reducing luminescence readout .
- Researchers have investigated the antiproliferative effects of 6-Chloro-2-propyl-1H-benzo[d]imidazole derivatives. These compounds were classified based on their linkers (-CH2-, -CH2-CH2-, and -CH2-O-) to determine the role of linkers between benzimidazole and phenyl rings .
Antimicrobial Activity
PqsR Inhibition for Quorum Sensing
Antiproliferative Effects
Mechanism of Action
Target of Action
It is known that benzo[d]imidazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
Benzo[d]imidazole derivatives have been reported to interact with their targets through various mechanisms, such as blocking signal reception at the level of certain receptors .
Biochemical Pathways
Benzo[d]imidazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is reported that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Benzo[d]imidazole derivatives have been reported to have various biological activities, depending on their specific targets .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
properties
IUPAC Name |
6-chloro-2-propyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZPYFXIHFYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-propyl-1H-benzo[d]imidazole |
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